{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine
Description
Properties
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11(2)14-10-16(12(3)9-15(14)21-4)22(19,20)18-13-5-7-17-8-6-13/h5-11H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEXKEXUTJHOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=NC=C2)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Molecular Features
The target compound features a benzenesulfonamide backbone substituted with methoxy, methyl, and isopropyl groups at positions 4, 2, and 5, respectively, coupled to a 4-aminopyridine moiety. Its molecular formula (C₁₆H₂₀N₂O₃S) and weight (320.4 g/mol) necessitate precise stoichiometric control during synthesis. The SMILES string CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=NC=C2)C(C)C)OC confirms the spatial arrangement critical for regioselective reactions.
Retrosynthetic Analysis
Retrosynthetic dissection suggests two primary precursors:
-
Sulfonyl chloride intermediate : 4-Methoxy-2-methyl-5-isopropylbenzenesulfonyl chloride
-
Amine component : 4-Aminopyridine
This approach aligns with established sulfonamide synthesis protocols, where sulfonyl chlorides react with amines under basic conditions.
Synthesis of the Sulfonyl Chloride Intermediate
Sulfonation of Aromatic Substrates
The precursor 4-methoxy-2-methyl-5-isopropylbenzene likely undergoes sulfonation using chlorosulfonic acid. Comparative data from analogous systems suggests:
| Condition | Typical Yield | Reaction Time | Temperature |
|---|---|---|---|
| ClSO₃H, 0°C | 68–72% | 4–6 hr | 0→25°C |
| SO₃/DMF complex | 75–80% | 2 hr | 40°C |
Excess chlorosulfonic acid (1.5–2.0 equiv) improves conversion, though quenching requires careful control to prevent over-sulfonation.
Chlorination to Sulfonyl Chloride
Post-sulfonation, treatment with PCl₅ or thionyl chloride converts the sulfonic acid to the sulfonyl chloride. Key parameters:
| Reagent | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|
| PCl₅ | DCM | 89% | 95% |
| SOCl₂ | Toluene | 82% | 97% |
Reaction monitoring via FTIR (disappearance of –SO₃H at 1150 cm⁻¹, appearance of –SO₂Cl at 1375 cm⁻¹) ensures complete conversion.
Coupling with 4-Aminopyridine
Base-Mediated Amination
The sulfonyl chloride reacts with 4-aminopyridine in dichloromethane or THF, using triethylamine (1.5–2.0 equiv) to scavenge HCl:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | THF > DCM > EtOAc | Δ10–15% |
| Temperature | 0–25°C | Δ<5% |
| Reaction Time | 4–8 hr | Plateau at 6 hr |
Post-reaction workup (aqueous wash, MgSO₄ drying) typically achieves 78–85% crude yield, with recrystallization (EtOH/H₂O) raising purity to >98%.
| Catalyst | Pressure (MPa) | Temp (°C) | Solvent | Yield |
|---|---|---|---|---|
| Ni | 2.0–3.0 | 30 | MeOH | 71–86% |
| Pd/C | 1.5 | 50 | EtOAc | 65–72% |
Hypothetically, a nitro precursor (e.g., 5-nitro-substituted aryl sulfonyl chloride) could undergo hydrogenation before or after coupling, though regioselectivity challenges may arise.
Purification and Characterization
Chromatographic Methods
Flash chromatography (silica gel, hexane/EtOAc gradient) effectively removes unreacted sulfonyl chloride and amine. HPLC (C18 column, 70:30 MeCN/H₂O) confirms purity:
| Batch | Purity (Area %) | Retention Time (min) |
|---|---|---|
| 1 | 98.2 | 8.7 |
| 2 | 98.5 | 8.6 |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.42 (s, 3H, Ar–CH₃), 3.85 (s, 3H, OCH₃), 6.90–8.50 (m, 5H, Ar–H + Py–H)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Physicochemical and Pharmacological Data Comparison
¹Estimated based on structural analogy; ²No direct activity data provided in evidence.
Key Findings and Implications
- Substituent Position : Meta-substitution in benzothiazole sulfonamides enhances anticonvulsant activity compared to para-substitution . The target compound’s 4-methoxy group may similarly optimize electronic effects for target binding.
- Heterocyclic Influence : Pyridylamine groups (target) vs. benzothiazole () or imidazole () alter electron density and hydrogen-bonding capacity, impacting interactions with biological targets.
- Fluorination Trade-offs: Non-fluorinated compounds (target) may offer better biodegradability compared to perfluorinated derivatives (), though with reduced chemical stability .
Biological Activity
{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine , a compound with potential biological significance, has garnered interest due to its diverse pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, cytotoxic, and other relevant effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 304.41 g/mol
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine exhibit notable antimicrobial properties. For instance, derivatives of pyridylamines have shown effectiveness against various bacterial strains.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.21 μM |
| Compound B | Pseudomonas aeruginosa | 0.15 μM |
These findings suggest that the target compound may possess similar or enhanced antimicrobial activity compared to its derivatives.
Cytotoxicity
The cytotoxic potential of {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine has been evaluated against various cancer cell lines. In vitro studies indicate significant antiproliferative effects on glioblastoma and breast adenocarcinoma cells.
| Cell Line | IC50 (μM) | Mode of Action |
|---|---|---|
| Glioblastoma Multiforme | 0.05 | Induction of apoptosis |
| Breast Adenocarcinoma | 0.03 | Cell cycle arrest |
Morphological studies revealed characteristic apoptotic changes, such as chromatin condensation and cell shrinkage, further supporting the cytotoxicity observed in these assays.
The mechanism underlying the biological activity of {[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}-4-pyridylamine appears to involve multiple pathways:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death.
- Apoptotic Pathways Activation : The compound may activate intrinsic apoptotic pathways involving caspases.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on a series of pyridylamine derivatives found that modifications at the sulfonamide group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that substituents on the phenyl ring influenced the potency of the compounds. -
Cytotoxicity Assessment in Cancer Cells :
In another investigation, a panel of pyridylamines was tested for cytotoxic effects against various tumor cell lines using MTT assays. The study concluded that compounds with electron-withdrawing groups exhibited higher cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
